An In-depth Technical Guide to (2R,4S)-Hydroxy Itraconazole-d8: Chemical Properties and Analytical Methodologies
An In-depth Technical Guide to (2R,4S)-Hydroxy Itraconazole-d8: Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (2R,4S)-Hydroxy Itraconazole-d8, a deuterated active metabolite of the broad-spectrum antifungal agent, Itraconazole (B105839). This document is intended for researchers, scientists, and professionals in drug development and related fields. It includes a summary of its chemical identifiers, physicochemical properties, and detailed insights into its analytical quantification, metabolic pathway, and mechanism of action. The guide also features detailed experimental protocols for sample preparation and analysis, alongside visual diagrams to illustrate key processes.
Introduction
(2R,4S)-Hydroxy Itraconazole-d8 is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole, which is the major active metabolite of Itraconazole. Itraconazole is a triazole antifungal agent with a broad spectrum of activity. Due to its significant antifungal properties, comparable to the parent drug, understanding the characteristics of its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. The deuterated form, (2R,4S)-Hydroxy Itraconazole-d8, serves as an invaluable internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in the determination of hydroxyitraconazole (B3325177) levels in biological matrices.
Chemical and Physical Properties
The fundamental chemical and physical properties of (2R,4S)-Hydroxy Itraconazole-d8 are summarized in the tables below. These properties are essential for its handling, storage, and application in experimental settings.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference |
| Chemical Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | [1] |
| Synonyms | (2R,4S)-R-63373-d8, Hydroxy Itraconazole-d8 | [1] |
| CAS Number | 1217516-26-1 | [1] |
| Molecular Formula | C₃₅H₃₀D₈Cl₂N₈O₅ | [2] |
| Appearance | Typically exists as a solid at room temperature. | [3] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 729.68 g/mol | [2] |
| Exact Mass | 728.2844 g/mol | [4] |
| LogP | 4.678 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 10 | |
| Rotatable Bond Count | 11 | |
| Complexity | 1150 | |
| Solubility | 10 mM in DMSO | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
Metabolic Pathway of Itraconazole to Hydroxy Itraconazole
Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6] The major metabolic pathway involves the hydroxylation of the sec-butyl side chain, leading to the formation of hydroxyitraconazole.[6] This metabolite is pharmacologically active and circulates in plasma at concentrations often higher than the parent drug.[6]
Caption: CYP3A4-mediated metabolism of Itraconazole to its active metabolite.
Mechanism of Action
The antifungal activity of itraconazole and its active metabolite, hydroxyitraconazole, is based on the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[6] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[6] The inhibition of ergosterol synthesis leads to the accumulation of methylated sterols, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and cell death.
Caption: Inhibition of ergosterol synthesis by (2R,4S)-Hydroxy Itraconazole.
Experimental Protocols
Accurate quantification of (2R,4S)-Hydroxy Itraconazole in biological matrices is critical for pharmacokinetic and toxicokinetic studies. (2R,4S)-Hydroxy Itraconazole-d8 is the preferred internal standard for these analyses. Below are detailed protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation from Human Plasma
Two common methods for extracting hydroxyitraconazole from plasma are protein precipitation and solid-phase extraction (SPE).
This method is rapid and suitable for high-throughput analysis.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Internal Standard Spiking: Add 50 µL of a 100 ng/mL solution of (2R,4S)-Hydroxy Itraconazole-d8 in methanol (B129727).
-
Precipitation: Add 400 µL of acetonitrile (B52724) containing 0.5% formic acid to precipitate the plasma proteins.[7]
-
Vortexing: Vortex the mixture for 1 minute at 1800 rpm.[7]
-
Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Sample Pre-treatment: To 300 µL of plasma, add 50 µL of the internal standard working solution and 50 µL of 50% orthophosphoric acid in water. Vortex for 30 seconds.[8]
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of HPLC-grade water to remove polar interferences.[8]
-
Elution: Elute the analyte and internal standard with two 1 mL aliquots of methanol.[8]
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[8]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following parameters are a representative example for the quantification of hydroxyitraconazole using (2R,4S)-Hydroxy Itraconazole-d8 as an internal standard.
Table 3: LC-MS/MS Parameters
| Parameter | Condition | Reference |
| LC System | Waters Acquity UPLC I-Class or equivalent | [7] |
| Column | Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm | [7] |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 1% formic acid | [7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | [7] |
| Flow Rate | 0.500 mL/min | [7] |
| Column Temperature | 40°C | [7] |
| Injection Volume | 5-10 µL | |
| MS System | Waters Xevo TQ-XS Triple Quadrupole or equivalent | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |
| Capillary Voltage | 3.5 kV | [7] |
| Desolvation Temperature | 500°C | [7] |
| Desolvation Gas Flow | 900 L/hr | [7] |
| MRM Transitions | Hydroxy Itraconazole: m/z 721.40 > 408.40Hydroxy Itraconazole-d8: m/z 729.4 > 416.5 | [8][9] |
digraph "Analytical Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="LC-MS/MS Analytical Workflow", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, size="7.6,5", ratio=fill]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];Plasma_Sample [label="Plasma Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Internal_Standard [label="(2R,4S)-Hydroxy Itraconazole-d8\nInternal Standard", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Prep [label="Sample Preparation\n(Protein Precipitation or SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_Separation [label="Liquid Chromatography\n(UPLC/HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detection [label="Tandem Mass Spectrometry\n(MS/MS Detection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
Plasma_Sample -> Sample_Prep; Internal_Standard -> Sample_Prep; Sample_Prep -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; }
Caption: A typical workflow for the quantitative analysis of hydroxyitraconazole.
Conclusion
(2R,4S)-Hydroxy Itraconazole-d8 is an essential tool for the accurate quantification of the active metabolite of itraconazole in biological samples. This guide has provided a detailed overview of its chemical and physical properties, metabolic pathway, and mechanism of action. The experimental protocols for sample preparation and LC-MS/MS analysis offer a solid foundation for researchers to develop and validate robust bioanalytical methods. The use of such well-characterized deuterated internal standards is fundamental to advancing our understanding of the pharmacology of antifungal agents like itraconazole.
References
- 1. kmpharma.in [kmpharma.in]
- 2. immunomart.com [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hydroxy Itraconazole-d8 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
